molecular formula C11H14ClN3 B1488288 4-Chloro-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine CAS No. 1550463-41-6

4-Chloro-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine

Cat. No.: B1488288
CAS No.: 1550463-41-6
M. Wt: 223.7 g/mol
InChI Key: BJOHMLBWHXRDQP-UHFFFAOYSA-N
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Description

4-Chloro-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine: is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine but with two nitrogen atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine typically involves multi-step organic reactions. One common synthetic route is the reaction of 4-chloropyrimidine with octahydrocyclopenta[c]pyrrol-2-yl derivatives under specific conditions, such as the use of a palladium catalyst and appropriate solvents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine: can undergo various types of chemical reactions, including:

  • Oxidation: : Conversion of the compound to its oxidized form.

  • Reduction: : Reduction of the compound to its reduced form.

  • Substitution: : Replacement of one or more atoms in the compound with different atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives of the original compound with altered functional groups or structural changes.

Scientific Research Applications

4-Chloro-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine: has several scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex organic compounds.

  • Biology: : Studied for its potential biological activity, including its role in enzyme inhibition or receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases, such as inflammation or cancer.

  • Industry: : Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 4-Chloro-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to a cascade of biochemical reactions that result in its biological activity.

Comparison with Similar Compounds

4-Chloro-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine: can be compared with other similar pyrimidine derivatives, such as 4-chloropyrimidine and 6-aminopyrimidine . While these compounds share structural similarities, This compound

List of Similar Compounds

  • 4-Chloropyrimidine

  • 6-Aminopyrimidine

  • 2-Chloropyrimidine

  • 5-Bromopyrimidine

Properties

IUPAC Name

2-(6-chloropyrimidin-4-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3/c12-10-4-11(14-7-13-10)15-5-8-2-1-3-9(8)6-15/h4,7-9H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOHMLBWHXRDQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3=CC(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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